molecular formula C13H18F4N4 B12226745 5-Fluoro-4-(propan-2-yl)-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine

5-Fluoro-4-(propan-2-yl)-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine

Cat. No.: B12226745
M. Wt: 306.30 g/mol
InChI Key: GDZJKQYXZFSFPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-4-(propan-2-yl)-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine is a synthetic organic compound that belongs to the class of fluorinated pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-(propan-2-yl)-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the fluorine and trifluoroethyl groups. Common reagents used in these reactions include fluorinating agents and piperazine derivatives. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-(propan-2-yl)-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated compounds.

Scientific Research Applications

5-Fluoro-4-(propan-2-yl)-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-(propan-2-yl)-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent with a similar fluorinated structure.

    Hexafluoroisopropanol: A solvent with unique properties due to its fluorinated groups.

Uniqueness

5-Fluoro-4-(propan-2-yl)-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine is unique due to its specific combination of fluorine and trifluoroethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H18F4N4

Molecular Weight

306.30 g/mol

IUPAC Name

5-fluoro-4-propan-2-yl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C13H18F4N4/c1-9(2)11-10(14)12(19-8-18-11)21-5-3-20(4-6-21)7-13(15,16)17/h8-9H,3-7H2,1-2H3

InChI Key

GDZJKQYXZFSFPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NC=N1)N2CCN(CC2)CC(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.